molecular formula C14H10O3 B6377566 6-(3-Formylphenyl)-2-formylphenol, 95% CAS No. 1261907-10-1

6-(3-Formylphenyl)-2-formylphenol, 95%

Cat. No. B6377566
CAS RN: 1261907-10-1
M. Wt: 226.23 g/mol
InChI Key: JMVNCSDSKLKHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Formylphenyl)-2-formylphenol, 95% (6-FPF-2-FP) is an organic compound that belongs to the family of phenylformylphenols. It is a colorless solid with a melting point of 68-70°C and a boiling point of 244-245°C. It is soluble in methanol, ethanol, and ethyl acetate, and is insoluble in water. 6-FPF-2-FP has a wide range of applications in the field of organic synthesis and has been used for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

6-(3-Formylphenyl)-2-formylphenol, 95% is an electrophilic compound and is activated by the presence of a base, such as sodium hydroxide. The reaction of 1-bromo-3-formylphenol and 2-formylphenol is initiated by the attack of the bromide ion on the carbon atom of the 1-bromo-3-formylphenol molecule, resulting in the formation of a carbocation. This carbocation is then attacked by the nucleophilic 2-formylphenol molecule, resulting in the formation of 6-(3-Formylphenyl)-2-formylphenol, 95%.
Biochemical and Physiological Effects
6-(3-Formylphenyl)-2-formylphenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipases and phospholipases. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, resulting in anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The main advantage of 6-(3-Formylphenyl)-2-formylphenol, 95% is its high purity level of 95%. This makes it an ideal compound for use in laboratory experiments. However, it should be noted that 6-(3-Formylphenyl)-2-formylphenol, 95% is a highly reactive compound and should be handled with care. It should be stored in an airtight container and kept away from light and heat.

Future Directions

Due to its wide range of applications, 6-(3-Formylphenyl)-2-formylphenol, 95% has great potential for further research. Potential future directions include the development of new synthesis methods for the production of 6-(3-Formylphenyl)-2-formylphenol, 95%, the investigation of its potential uses in the synthesis of other compounds, and the exploration of its potential effects on biochemical and physiological processes. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of 6-(3-Formylphenyl)-2-formylphenol, 95%.

Synthesis Methods

6-(3-Formylphenyl)-2-formylphenol, 95% can be synthesized from the reaction of 1-bromo-3-formylphenol and 2-formylphenol in the presence of sodium hydroxide as a base and acetic acid as a solvent. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction time is typically 3-4 hours and yields a product with a purity of 95%.

Scientific Research Applications

6-(3-Formylphenyl)-2-formylphenol, 95% is widely used in scientific research and has been studied for its potential use in various fields, such as pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of various compounds, such as epoxides, amides, and esters. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs.

properties

IUPAC Name

3-(3-formylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVNCSDSKLKHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685051
Record name 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Formylphenyl)-2-formylphenol

CAS RN

1261907-10-1
Record name 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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